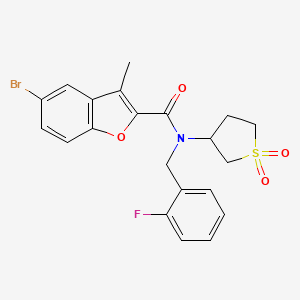

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a bromine substituent at position 5 of the benzofuran core, a methyl group at position 3, and a carboxamide group linked to two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 2-fluorobenzyl group. This compound is synthesized via coupling reactions involving activated carboxylic acid derivatives and amines, as exemplified by methods in benzamide synthesis (e.g., carbodiimide-mediated amidation) . Benzofuran derivatives are pharmacologically significant due to their structural versatility and bioactivity, particularly in modulating enzyme or receptor targets .

Properties

Molecular Formula |

C21H19BrFNO4S |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

5-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H19BrFNO4S/c1-13-17-10-15(22)6-7-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3 |

InChI Key |

YMKKHEZWSFLKOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A general synthetic route might include:

Formation of the Benzofuran Core: Starting with a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran core can be synthesized through cyclization reactions.

Attachment of the Dioxidotetrahydrothiophene Group:

Fluorobenzylation: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, using 2-fluorobenzyl bromide and a suitable base.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the benzofuran core and the dioxidotetrahydrothiophene group suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group might enhance its binding affinity to certain proteins, while the dioxidotetrahydrothiophene group could influence its redox properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in halogen substitution, aromatic ring substituents, and alkylation patterns. Key comparisons are summarized below:

Substituent Variations and Structural Analogues

Key Findings from Comparative Studies

Halogen Effects (Br vs. Chlorinated analogs (e.g., ) are often prioritized for metabolic stability, as C-Cl bonds are less prone to oxidative metabolism than C-Br bonds .

Benzyl Group Modifications:

- The 2-fluorobenzyl group in the target compound may confer steric and electronic differences compared to 3-fluorobenzyl () or 3-methoxybenzyl () analogs. For instance, 3-methoxybenzyl derivatives exhibit increased electron-donating effects, altering π-π stacking interactions .

Sulfone and Amide Backbone:

- The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across analogs, suggesting its critical role in solubility and hydrogen-bond acceptor capacity. Modifications to this group are rare, likely due to synthetic complexity .

Research Findings and Pharmacological Implications

- Bioactivity: Benzofuran carboxamides are studied for kinase inhibition and antimicrobial activity. For example, brominated derivatives demonstrate enhanced potency against tyrosine kinases compared to chlorinated counterparts, attributed to stronger halogen bonding .

- Structural Insights: Crystallographic studies (using SHELX and ORTEP ) reveal that the 2-fluorobenzyl group adopts a distinct torsional angle compared to 3-substituted analogs, influencing ligand-receptor docking .

- Metabolic Stability: Chlorinated analogs (e.g., ) exhibit longer half-lives in hepatic microsome assays, suggesting brominated derivatives may require prodrug strategies for in vivo efficacy .

Biological Activity

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18BrFNO3S

- Molecular Weight : 415.31 g/mol

- CAS Number : Not explicitly listed but can be derived from the IUPAC name.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer treatment, antimicrobial properties, and enzyme inhibition. The following sections detail specific studies and findings related to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds possess significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:

The mechanism of action is believed to involve the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity, which are critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. A study highlighted that similar carboxamide derivatives exhibited significant activity against Staphylococcus aureus and Mycobacterium tuberculosis:

These findings suggest that the compound may act by disrupting bacterial respiration or inhibiting ATP synthase, leading to cell death.

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that it may inhibit diacylglycerol acyltransferase (DGAT), which is crucial for lipid metabolism.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A series of benzofuran derivatives were synthesized and tested for their anticancer properties using the MTT assay to assess cell viability.

- Pharmacophore Modeling : Pharmacophore mapping has indicated that certain structural features are essential for enhancing biological activity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.